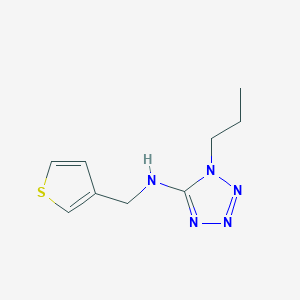

N-(1-propyl-1H-tetraazol-5-yl)-N-(3-thienylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-propyl-1H-tetraazol-5-yl)-N-(3-thienylmethyl)amine, commonly known as PTZ, is a synthetic compound that has been widely used in scientific research for many years. It is a tetrazole derivative that has been found to have many useful properties, including its ability to stimulate seizures in laboratory animals.

Wirkmechanismus

The mechanism of action of PTZ is not fully understood, but it is believed to act by blocking the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By blocking the action of GABA, PTZ causes an increase in neuronal activity, leading to seizures.

Biochemical and Physiological Effects:

PTZ has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate and aspartate, two excitatory neurotransmitters in the brain. It also increases the levels of several inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. These effects contribute to the development of seizures and the associated neurological damage.

Vorteile Und Einschränkungen Für Laborexperimente

PTZ has several advantages as a tool for studying epilepsy and other neurological disorders. It is a potent convulsant that can induce seizures in a predictable manner, making it an ideal tool for testing the efficacy of new antiepileptic drugs. It is also relatively inexpensive and easy to synthesize, making it accessible to researchers around the world.

However, there are also some limitations to the use of PTZ in laboratory experiments. It has been found to have some toxic effects on the liver and kidneys, which can limit its use in long-term studies. It can also induce seizures in animals that have pre-existing neurological conditions, making it difficult to use in certain types of experiments.

Zukünftige Richtungen

Despite its limitations, PTZ continues to be an important tool for studying epilepsy and other neurological disorders. There are several areas of future research that could be explored using PTZ. These include:

1. Developing new antiepileptic drugs that target the GABAergic system in the brain.

2. Studying the long-term effects of PTZ on the liver and kidneys.

3. Investigating the role of inflammatory cytokines in the development of seizures.

4. Exploring the use of PTZ in the study of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Conclusion:

In conclusion, PTZ is a synthetic compound that has been widely used in scientific research for many years. It is a potent convulsant that has been found to be an important tool for studying epilepsy and other neurological disorders. Its mechanism of action is not fully understood, but it is believed to act by blocking the GABAergic system in the brain. PTZ has several advantages as a tool for laboratory experiments, but there are also some limitations to its use. Despite these limitations, PTZ continues to be an important tool for studying neurological disorders, and there are many areas of future research that could be explored using this compound.

Synthesemethoden

PTZ is synthesized by reacting 3-thienylmethylamine with propyl isocyanate and sodium azide in a solvent such as dimethylformamide. The reaction is then heated to produce PTZ as a white crystalline solid. This method has been used for many years and has been found to be a reliable way to produce PTZ in large quantities.

Wissenschaftliche Forschungsanwendungen

PTZ has been used extensively in scientific research for many years. One of its most significant applications is in the study of epilepsy. PTZ has been found to be a potent convulsant that can induce seizures in laboratory animals. This property has made it an important tool for studying the mechanisms of epilepsy and for testing the efficacy of new antiepileptic drugs.

Eigenschaften

Molekularformel |

C9H13N5S |

|---|---|

Molekulargewicht |

223.3 g/mol |

IUPAC-Name |

1-propyl-N-(thiophen-3-ylmethyl)tetrazol-5-amine |

InChI |

InChI=1S/C9H13N5S/c1-2-4-14-9(11-12-13-14)10-6-8-3-5-15-7-8/h3,5,7H,2,4,6H2,1H3,(H,10,11,13) |

InChI-Schlüssel |

KFFHIUNIEXVURD-UHFFFAOYSA-N |

SMILES |

CCCN1C(=NN=N1)NCC2=CSC=C2 |

Kanonische SMILES |

CCCN1C(=NN=N1)NCC2=CSC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl (3-methylphenyl) ether](/img/structure/B276505.png)

![6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276506.png)

![6-(2,4-Dimethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276507.png)

![6-(3,4-Dimethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276508.png)

![6-(3,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276510.png)

![3-Butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276514.png)

![6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276516.png)

![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276520.png)

![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276524.png)

![3-(3-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276525.png)

![3-(3-Bromophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276526.png)

![3-(3-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276527.png)

![3-(4-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)

![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)